molecular formula C20H19N3O4S2 B2883728 2-(3-Benzenesulfonamidobenzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 886892-69-9

2-(3-Benzenesulfonamidobenzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2883728
CAS No.: 886892-69-9
M. Wt: 429.51
InChI Key: WNVKWUBRWPFUIZ-UHFFFAOYSA-N
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Description

2-(3-Benzenesulfonamidobenzamido)-4,5-dimethylthiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with benzenesulfonamide and benzamido groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzenesulfonamidobenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzenesulfonamidobenzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide for sulfonation, acyl chlorides for acylation, and various bases and acids to facilitate different reaction pathways. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and the use of catalysts to increase reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the functional groups introduced.

Scientific Research Applications

2-(3-Benzenesulfonamidobenzamido)-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Benzenesulfonamidobenzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide: This compound has a similar structure but includes a methyl group, which can alter its chemical properties and biological activity.

    3-(3-Phenylsulfonamido)benzamido)benzofuran-2-carboxamide: Another related compound with a benzofuran ring, showing different biological activities and applications.

Uniqueness

2-(3-Benzenesulfonamidobenzamido)-4,5-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[3-(benzenesulfonamido)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-12-13(2)28-20(17(12)18(21)24)22-19(25)14-7-6-8-15(11-14)23-29(26,27)16-9-4-3-5-10-16/h3-11,23H,1-2H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVKWUBRWPFUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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